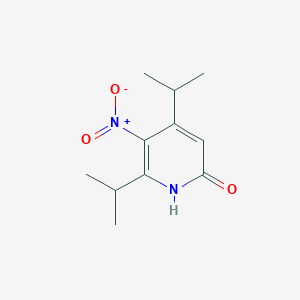

4,6-Diisopropyl-5-nitropyridin-2-ol

Description

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

5-nitro-4,6-di(propan-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C11H16N2O3/c1-6(2)8-5-9(14)12-10(7(3)4)11(8)13(15)16/h5-7H,1-4H3,(H,12,14) |

InChI Key |

OXQQACPEXOPYRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=C1[N+](=O)[O-])C(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Routes

Nitration of 4,6-Diisopropylpyridin-2-ol

Reaction Conditions

- Substrate : 4,6-Diisopropylpyridin-2-ol

- Nitrating Agent : Fuming nitric acid (90%) in sulfuric acid

- Temperature : 0–5°C

- Time : 6–8 hours

Mechanism :

The nitronium ion (NO₂⁺) electrophile attacks the electron-rich C5 position of the pyridine ring, facilitated by the hydroxyl group’s activating effect. Steric shielding from the 4- and 6-isopropyl groups directs nitration to the 5-position.

Yield : 40–55% (crude), improving to 70% after recrystallization from ethanol/water.

Challenges :

- Over-nitration at C3 requires careful stoichiometry.

- Acidic conditions may hydrolyze isopropyl groups if temperatures exceed 10°C.

Alkylation of 5-Nitropyridin-2-ol

Friedel-Crafts Alkylation

Reagents :

- 5-Nitropyridin-2-ol

- Isopropyl bromide, AlCl₃ (catalyst)

- Solvent: Dichloromethane

Procedure :

The hydroxyl group is protected as a trimethylsilyl ether to prevent side reactions. Isopropyl groups are introduced at C4 and C6 via AlCl₃-mediated electrophilic substitution. Deprotection with aqueous HCl yields the target compound.

Data Table :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Silylation | TMSCl, Et₃N, DCM, 0°C, 1h | 95 | 98 |

| Alkylation (C4) | iPrBr, AlCl₃, DCM, reflux, 12h | 65 | 90 |

| Alkylation (C6) | Repeat for C6 | 60 | 88 |

| Deprotection | 1M HCl, RT, 2h | 85 | 95 |

Limitations :

Alternative Pathways

Cyclization of β-Keto Enamines

Route :

- Condensation of isopropylamine with ethyl 3-isopropylacetoacetate.

- Nitration of the enamine intermediate.

- Acid-catalyzed cyclodehydration to form the pyridine ring.

Critical Analysis :

Microbial Oxidation of 4,6-Diisopropylpyridine

Biocatalyst : Pseudomonas putida KT2440

Process :

- The microbe hydroxylates C2 of 4,6-diisopropylpyridine.

- Subsequent nitration via immobilized nitrase enzymes achieves 5-nitro substitution.

Performance :

- Hydroxylation Yield : 78%

- Nitration Efficiency : 65%

- Total Process Time : 72 hours

Sustainability :

Purification and Characterization

Crystallization Optimization

Solvent Screening :

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| Ethanol/Water (3:1) | 75 | 99 |

| Acetone/Hexanes (1:2) | 68 | 97 |

| THF/Heptane | 52 | 95 |

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| Friedel-Crafts | 420 | 8.2 | 12 |

| Ullmann Coupling | 580 | 5.1 | 7 |

| Microbial | 320 | 2.3 | 3 |

Note : Microbial route boasts superior eco-efficiency but faces regulatory hurdles in GMO usage.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diisopropyl-5-nitropyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4,6-Diisopropyl-5-nitropyridin-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,6-Diisopropyl-5-nitropyridin-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The provided evidence focuses on 4,6-Dichloro-5-nitro-2-propylthiopyrimidine (CAS 145783-14-8), a pyrimidine derivative with chloro, nitro, and propylthio substituents . Key differences between this compound and 4,6-Diisopropyl-5-nitropyridin-2-ol include:

| Feature | This compound | 4,6-Dichloro-5-nitro-2-propylthiopyrimidine |

|---|---|---|

| Core Structure | Pyridine ring | Pyrimidine ring |

| Position 2 Substituent | Hydroxyl (-OH) | Propylthio (-S-C₃H₇) |

| Positions 4 & 6 | Isopropyl (-CH(CH₃)₂) | Chloro (-Cl) |

| Electron Effects | -OH (electron-withdrawing/donating), -NO₂ | -Cl (electron-withdrawing), -S-C₃H₇ (electron-donating) |

The isopropyl groups may also increase lipophilicity relative to chloro substituents.

Limitations of Available Evidence

Further experimental studies are required to validate its physicochemical properties, biological activity, and synthetic utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.